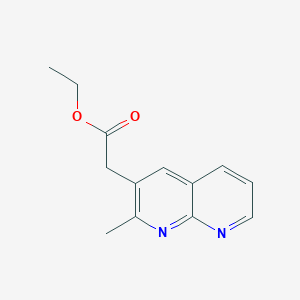

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate

Vue d'ensemble

Description

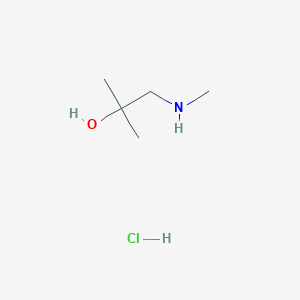

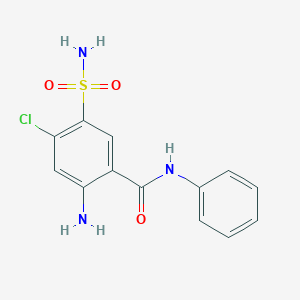

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is a chemical compound with the molecular formula C13H14N2O2 . It is a heterocyclic compound widely used in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is represented by the InChI code: 1S/C13H14N2O2/c1-3-17-12(16)8-11-7-10-5-4-6-14-13(10)15-9(11)2/h4-7H,3,8H2,1-2H3 .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions. For instance, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via a multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .Physical And Chemical Properties Analysis

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate has a molecular weight of 230.27 . It is a light-red to brown solid at room temperature .Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

- Novel Derivatives for Antimicrobial Use : Research has shown the synthesis of novel 1,8-naphthyridine derivatives with potential antimicrobial properties. These compounds have been synthesized through various chemical reactions and tested against pathogenic strains, indicating some possess promising antimicrobial activities (Karabasanagouda & Adhikari, 2006).

Chemical Synthesis and Characterization

- C-C Bond Forming Reactions : A study demonstrated an aldol-like addition mediated by a [Ru2(CO)4]2+ core, leading to the synthesis of compounds with potential as intermediates for further chemical synthesis. This showcases the versatility of ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate derivatives in facilitating novel C-C coupling reactions (Patra & Bera, 2007).

Pharmaceutical Potential

- Antitumor Activity : A specific compound, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, was synthesized and evaluated for its antitumor activity. The compound showed distinct inhibition of cancer cell line proliferation, highlighting its potential therapeutic application in cancer treatment (Liu et al., 2018).

Neuroprotective and Enzymatic Inhibition Studies

- Neuroprotective Compounds : Research into 1,8-naphthyridine derivatives has identified compounds with significant neuroprotective properties, including inhibition of cholinesterases. These findings suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's (de los Ríos et al., 2010).

Ligand Synthesis for Metal Complexes

- Metal Complexes with Ligand Components : The synthesis of ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety for metal complexes has been explored. Such ligands can lower the energy of electronic absorption in metal complexes, demonstrating their utility in creating functional materials for various applications (Zong, Zhou, & Thummel, 2008).

Safety And Hazards

The safety information available indicates that Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and rinsing mouth (P330) if swallowed and then seeking medical advice (P301+P312) .

Orientations Futures

Given the wide applicability of naphthyridines in medicinal chemistry and materials science, there is considerable interest in the development of methods for the synthesis of 1,8-naphthyridines, including attempts to develop more eco-friendly, safe, and atom-economical approaches . The wide range of activity of naphthyridines makes them a fascinating object of research with prospects for use in therapeutic purposes .

Propriétés

IUPAC Name |

ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-12(16)8-11-7-10-5-4-6-14-13(10)15-9(11)2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKICWNWVLLRGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=C2C(=C1)C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1471356.png)

![1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471360.png)

![3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid](/img/structure/B1471364.png)

![1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one](/img/structure/B1471371.png)